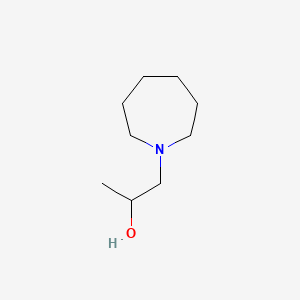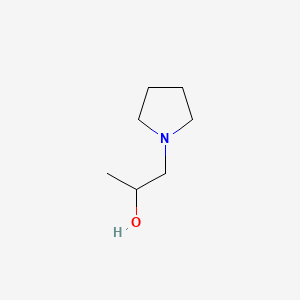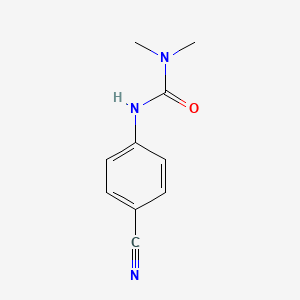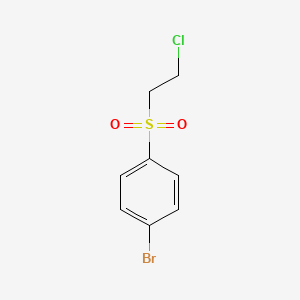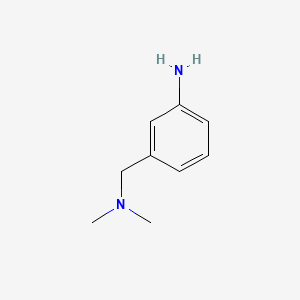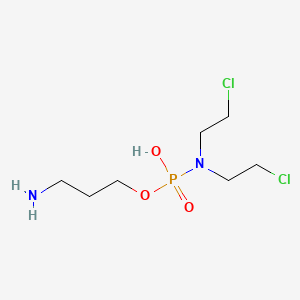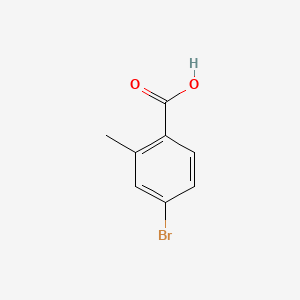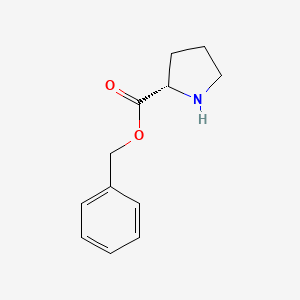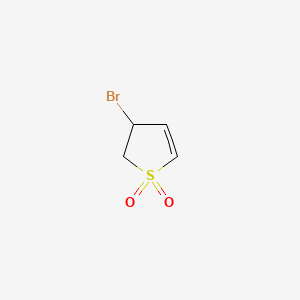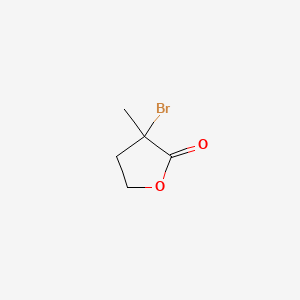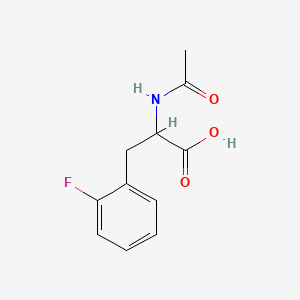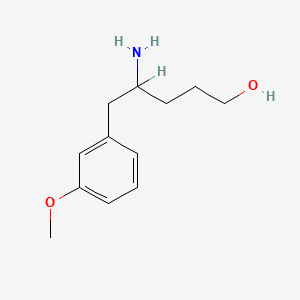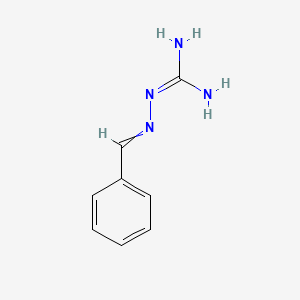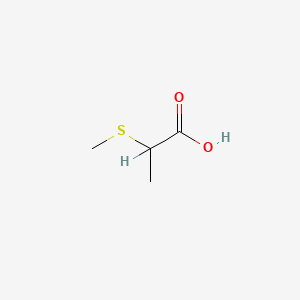
4-Phenylpiperidine-2,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Phenylpiperidine-2,6-dione derivatives is typically achieved through multi-step chemical reactions. A notable approach is the chain extension of β-aryl-β-aminoacids into δ-aryl-δ-amino-β-ketoacids, involving acylation with Meldrum's acid. This method provides a useful building block for heterocyclic chemistry, showcasing the compound's versatility in synthesis processes (Leflemme, Dallemagne, & Rault, 2001).
Molecular Structure Analysis
The molecular structure of 4-Phenylpiperidine-2,6-dione and its derivatives has been extensively studied, with X-ray crystallography revealing details about their conformation and spatial arrangement. For instance, structural analysis of related compounds has shown the presence of 1,4-dihydropyridine rings adopting specific conformations, highlighting the compound's structural diversity and complexity (Shi et al., 2007).
Chemical Reactions and Properties
4-Phenylpiperidine-2,6-dione undergoes various chemical reactions, including cycloadditions and electrophilic additions, due to its conjugated system and reactive sites. These reactions are pivotal in synthesizing novel compounds with enhanced biological activity, demonstrating the compound's reactivity and utility in medicinal chemistry (Bielenica et al., 2011).
Physical Properties Analysis
The physical properties of 4-Phenylpiperidine-2,6-dione derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. These properties are influenced by the compound's molecular structure and substituents, affecting its behavior in biological systems and its drug-likeness profile (Arrieta & Mostad, 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in synthetic pathways and its interaction with biological targets. The presence of the piperidine ring and the phenyl group contributes to its unique chemical behavior, facilitating the design of receptor-specific ligands with potential therapeutic applications (Romeo et al., 2011).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Industry
- 4-Phenylpiperidine-2,6-dione is a type of piperidine derivative . Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
- A set of 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione were synthesized and investigated in vitro against HIV-1 and other selected viruses . The benzyl and fluorophenyl derivatives showed moderate protection against CVB-2 and the compound also against HSV-1 .
- The outcomes obtained include moderate protection against certain viruses .
-
Organic Synthesis
-
Treatment of Sickle Cell Disease and β-Thalassemia
- A series of novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- These compounds are useful for the treatment of sickle cell disease and β-thalassemia .
- The outcomes obtained include reduced WIZ protein expression levels and/or induced HbF protein expression levels, which are beneficial for the treatment of sickle cell disease and β-thalassemia .
-
Analgesic and Anti-inflammatory Activity
- A line of 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety have been synthesized .
- These compounds were tested for analgesic and anti-inflammatory activity .
- Of all the compounds analyzed, certain compounds were found to have a higher analgesic effect than the standard drug indomethacin .
-
Antioxidant Action
-
Synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one Derivatives
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGIQPEUGHGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161742 | |
| Record name | Glutarimide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-2,6-dione | |
CAS RN |
14149-31-6 | |
| Record name | 3-Phenylglutarimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14149-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2, 4-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutarimide, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

